molecular formula C18H13ClF3N3O2 B1663510 Bay 41-4109 racemate

Bay 41-4109 racemate

Katalognummer: B1663510
Molekulargewicht: 395.8 g/mol
InChI-Schlüssel: FVNJBPMQWSIGJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bay 41-4109 Racemat ist ein racemisches Gemisch der R- und S-Isomere von Bay 41-4109. Diese Verbindung ist ein potenter Inhibitor des humanen Hepatitis-B-Virus (HBV) mit einem IC50-Wert von 53 nM . Es wird hauptsächlich in der wissenschaftlichen Forschung für seine antiviralen Eigenschaften verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bay 41-4109 Racemat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Pyrimidinrings beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren

Die industrielle Produktion von Bay 41-4109 Racemat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:

Chemische Reaktionsanalyse

Arten von Reaktionen

Bay 41-4109 Racemat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

    Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitutionsmittel: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Bay 41-4109 Racemat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Bay 41-4109 Racemat übt seine Wirkung aus, indem es die virale Kapsel des Hepatitis-B-Virus angreift. Es beschleunigt und lenkt die Kapselassemblierung um, stabilisiert vorgeformte Kapseln und hemmt die HBV-DNA-Freisetzung und die zytoplasmatischen HBcAg-Spiegel. Dieser Mechanismus stört den viralen Replikationsprozess und macht ihn zu einem wirksamen antiviralen Mittel .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

Bay 41-4109 undergoes several reaction types, as characterized in vitro:

Reaction Type Reagents/Conditions Outcome
Oxidation Hydrogen peroxide, KMnO₄Formation of oxidized metabolites.
Reduction NaBH₄, LiAlH₄Reduction of carbonyl groups.
Hydrolysis Acidic/alkaline aqueous mediaEster cleavage (methyl → carboxylic acid).
Substitution Halogens, alkylating agentsFunctional group exchange at C-2/C-6 .

Reaction Conditions and Reagents

  • Optimal pH : Reactions occur in 50 mM Hepes buffer (pH 7.5) for stability .

  • Temperature : Assembly studies conducted at 37°C to mimic physiological conditions .

  • Catalysts : Use of tertiary amines (e.g., triethylamine) to accelerate condensation .

Critical observations :

  • Racemic mixture stability : The 1:1 enantiomeric ratio remains stable under standard storage conditions (4°C, inert atmosphere) .

  • Dose-dependent effects : Substituent modifications alter binding affinity to HBV capsid proteins, with IC₅₀ values ranging from 32.6 nM to 202 nM .

Mechanistic Insights from Assembly Studies

Bay 41-4109 accelerates HBV capsid assembly kinetics while inducing structural misfolding:

Parameter Without Bay 41-4109 With Bay 41-4109 (5 μM)
Capsid formation (10 min)0.3 μM2 μM
Intermediate polymersUndetectable60% of total assembly
IC₅₀ (HBV replication)N/A53–202 nM

Data derived from SEC and light scattering assays .

The compound stabilizes non-capsid polymers by binding to hydrophobic pockets in HBV core protein dimers, disrupting native capsid geometry .

Pharmacokinetic Modifications

  • Ester hydrolysis : In vivo conversion of the methyl ester to carboxylic acid enhances solubility.

  • Dose proportionality : Plasma concentrations scale linearly at 3.3–50 mg/kg doses in murine models .

Wissenschaftliche Forschungsanwendungen

Bay 41-4109 racemate has a wide range of scientific research applications, including:

Wirkmechanismus

Bay 41-4109 racemate exerts its effects by targeting the viral capsid of the hepatitis B virus. It accelerates and misdirects capsid assembly, stabilizing preformed capsids and inhibiting HBV DNA release and cytoplasmic HBcAg levels. This mechanism disrupts the viral replication process, making it an effective antiviral agent .

Vergleich Mit ähnlichen Verbindungen

Bay 41-4109 Racemat ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen Wirkmechanismus und seiner hohen Wirksamkeit gegen HBV einzigartig. Zu ähnlichen Verbindungen gehören:

Diese Verbindungen zielen ebenfalls auf HBV ab, können sich jedoch in ihren Wirkmechanismen, ihrer Wirksamkeit und ihren spezifischen Anwendungen unterscheiden.

Biologische Aktivität

Bay 41-4109 is a heteroaryldihydropyrimidine compound that has garnered attention for its antiviral activity, particularly against Hepatitis B Virus (HBV). This article provides an in-depth examination of the biological activity of Bay 41-4109 racemate, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

Bay 41-4109 is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₃ClF₃N₃O₂
Molecular Weight 395.763 g/mol
CAS Number 298708-81-3
IC₅₀ (HBV Inhibition) Approximately 53 nM to 202 nM

Bay 41-4109 functions primarily by interfering with HBV capsid assembly. It destabilizes the viral capsid, preventing the formation of functional core particles necessary for viral replication. The compound induces the formation of non-capsid polymers, which are non-functional aggregates of HBV capsid proteins.

Key Mechanisms:

  • Capsid Destabilization : Bay 41-4109 binds to HBV capsid proteins, leading to misdirected assembly and the formation of aberrant structures instead of stable capsids .
  • Inhibition of Viral Replication : In vitro studies show that Bay 41-4109 effectively reduces HBV DNA release and cytoplasmic HBcAg levels in HepG2.2.15 cells, demonstrating its potency as an antiviral agent .
  • Dose-Dependent Efficacy : The compound exhibits dose-dependent inhibition of HBV replication, with IC₅₀ values indicating effective concentrations .

In Vitro Studies

Research has consistently demonstrated the effectiveness of Bay 41-4109 in inhibiting HBV replication in cell cultures:

  • HepG2.2.15 Cells : Treatment with Bay 41-4109 resulted in a significant reduction of HBV DNA levels, with an IC₅₀ value around 32.6 nM for DNA release and 132 nM for HBcAg inhibition .

In Vivo Studies

Bay 41-4109 has been evaluated in various animal models to assess its antiviral efficacy and safety:

  • HBV Transgenic Mice : In studies involving HBV transgenic mice, Bay 41-4109 administration resulted in a dose-dependent decrease in viral load in both liver and plasma . Notably, treatment did not exhibit significant hepatotoxicity at therapeutic doses.

Case Study Data

In a study involving humanized uPA/SCID mice infected with HBV, Bay 41-4109 was administered during active viral replication phases. The results indicated a sustained reduction in viral replication without adverse effects on human hepatocyte grafts .

Summary of Findings

Study TypeIC₅₀ (nM)Observations
In Vitro32.6Effective inhibition of HBV DNA release
In Vitro132Significant reduction in cytoplasmic HBcAg levels
In Vivo (Mouse)~202Dose-dependent reduction in viral load

Safety Profile

Bay 41-4109 has shown a favorable safety profile across multiple studies. No significant toxicity was observed at therapeutic doses used in both in vitro and in vivo experiments. This suggests that Bay 41-4109 can be considered a promising candidate for further clinical development as an antiviral agent against HBV.

Q & A

Basic Research Questions

Q. What is the mechanism of action of Bay 41-4109 racemate in inhibiting HBV replication?

this compound belongs to the heteroaryldihydropyrimidine (HAP) class of HBV capsid assembly modulators (CpAMs). It binds to the HBV core protein, destabilizing capsid assembly kinetics and promoting the formation of nonfunctional, aberrant capsid structures. This disrupts viral genome packaging and leads to capsid degradation. In vitro studies in HepG2.2.15 cells demonstrated dose-dependent inhibition of HBV DNA and HBcAg, with an IC50 of 53 nM .

Q. What structural features of Bay 41-4109 contribute to its antiviral activity?

Bay 41-4109’s structure includes a dihydropyrimidine core with halogenated aromatic substituents (e.g., chlorine, fluorine) and a methyl carboxylate group. These features enhance binding affinity to the HAP pocket of the HBV core protein. Comparative structural analyses with analogs like GLS4 suggest that the chloro-fluoro-phenyl and pyridinyl groups are critical for disrupting capsid assembly .

Q. How do in vitro and in vivo models differ in evaluating Bay 41-4109’s efficacy?

In vitro studies using HepG2.2.15 cells reported EC50 values of 0.05–0.22 μM, focusing on HBV DNA suppression . In vivo, humanized Alb-uPA/SCID mice showed a 1 log10 reduction in serum HBV DNA after 5 days of treatment, but viral rebound occurred post-treatment . Discrepancies arise from metabolic stability differences: Bay 41-4109 maintains consistent EC50 values in hepatocytes under metabolically restricted (PURE) and active conditions, unlike other CpAMs .

Advanced Research Questions

Q. How can experimental designs address Bay 41-4109’s reported hepatotoxicity in preclinical models?

Liver toxicity in rabbits ( ) contrasts with no observed toxicity in mice ( ). To mitigate toxicity, researchers should:

  • Optimize dosing regimens (e.g., lower doses with prolonged exposure).
  • Conduct comparative studies with less toxic analogs like GLS4, which shows improved metabolic stability and reduced rebound .
  • Use species-specific hepatocyte models to predict human metabolic pathways .

Q. How should contradictory data on Bay 41-4109’s antiviral persistence be analyzed?

While Bay 41-4109 reduces HBV DNA in mice, viral rebound occurs post-treatment . Methodological considerations include:

  • Monitoring treatment duration: Short-term regimens (5 days) may insufficiently target cccDNA.
  • Combining CpAMs with nucleos(t)ide analogs (e.g., Entecavir) to suppress rebound .
  • Assessing capsid degradation kinetics using cryo-EM to correlate structural disruption with antiviral persistence .

Q. What methodologies optimize Bay 41-4109’s metabolic profile for clinical translation?

Bay 41-4109 exhibits stable EC50 values (0.22–0.26 μM) in primary human hepatocytes under PURE conditions, indicating low metabolic liability . Researchers should:

  • Use CYP inhibition assays (e.g., ABT/SKF-525A) to identify metabolic pathways.
  • Compare hepatic stability with analogs like GLS4, which shows 54-fold higher potency under PURE .
  • Validate findings in humanized liver chimeric mice to bridge in vitro-in vivo gaps .

Q. How can racemate data be bridged to enantiomer-specific studies for Bay 41-4109?

The racemate’s preclinical data (e.g., IC50, toxicity) can inform enantiomer studies via:

  • Pharmacokinetic/pharmacodynamic (PK/PD) bridging studies in transgenic mice .
  • Structural activity relationship (SAR) assays to isolate enantiomer-specific effects on capsid assembly .
  • Toxicity comparisons: The less active enantiomer shows reduced potency, suggesting enantiopure formulations may lower toxicity .

Q. What experimental approaches validate Bay 41-4109’s efficacy against drug-resistant HBV strains?

Bay 41-4109 retains activity against lamivudine- and adefovir-resistant mutants . Methods include:

  • In vitro resistance selection assays using HepG2.2.15 cells under prolonged CpAM exposure.
  • Cross-resistance profiling with other CpAMs (e.g., GLS4) in core protein mutant libraries .
  • Combination therapy trials in humanized mice to assess synergy with reverse transcriptase inhibitors .

Q. How can capsid assembly kinetics be quantified to evaluate Bay 41-4109’s mechanism?

Techniques include:

  • Sedimentation velocity assays : Measure aberrant capsid formation rates in HepG2 lysates .
  • Surface plasmon resonance (SPR) : Determine binding kinetics (Kon/Koff) between Bay 41-4109 and recombinant core proteins .
  • Time-resolved cryo-EM : Visualize real-time capsid disassembly in response to CpAM exposure .

Q. What strategies improve Bay 41-4109’s long-term antiviral efficacy in chronic HBV models?

  • Extended dosing : Test 8–12 week regimens in humanized mice to assess cccDNA depletion .
  • Immune modulation : Combine CpAMs with TLR agonists to enhance host immune clearance .
  • Biomarker monitoring : Track HBcrAg and pgRNA levels as predictors of sustained response .

Eigenschaften

IUPAC Name

methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNJBPMQWSIGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bay 41-4109 racemate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bay 41-4109 racemate
Reactant of Route 3
Bay 41-4109 racemate
Reactant of Route 4
Bay 41-4109 racemate
Reactant of Route 5
Reactant of Route 5
Bay 41-4109 racemate
Reactant of Route 6
Bay 41-4109 racemate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.